Di(trimethylolpropane)

Vue d'ensemble

Description

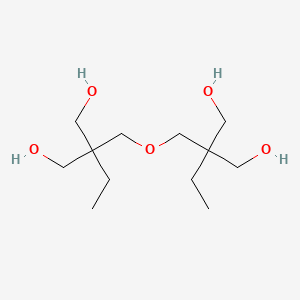

Di(trimethylolpropane), also known as Di-TMP, is a colorless and crystalline substance . It is a monomeric unit with primary hydroxyl groups and can be used as a tetrafunctional core molecule . It is a byproduct of 2-ethyl-2-hydroxymethyl-1,3-propanediol (TMP) production .

Synthesis Analysis

Di(trimethylolpropane) can be synthesized through the condensation of n-butyral with formaldehyde by the cross-Cannizzaro–Tishchenko reaction in the presence of an alkali metal hydroxide . It can also be synthesized through the transacetalization of C2-acetal with di(trimethylolpropane) to obtain epoxy–DTMP–lignin .Molecular Structure Analysis

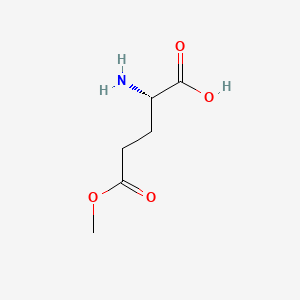

The molecular formula of Di(trimethylolpropane) is C12H26O5 . It has a molecular weight of 250.33 g/mol .Chemical Reactions Analysis

Di(trimethylolpropane) can be used for the synthesis of lipase-catalyzed hyperbranched polymers . It can also be used in the formation of biodegradable polymers for drug delivery applications .Physical And Chemical Properties Analysis

Di(trimethylolpropane) is a colorless and crystalline substance with a melting point of 112 – 114 ℃ . It is only slightly soluble in water at ambient temperature (2.6 g/100 g at 25 ℃) .Applications De Recherche Scientifique

Lubricants and Functional Fluids

Ditrimethylolpropane (Di-TMP) is utilized in the formulation of plant-based trimethylolpropane esters (TMPE) for various lubricant and functional fluid applications. These include food-grade lubricants, engine oils, drilling fluids, insulating fluids, metalworking fluids, hydraulic fluids, and heat transfer fluids .

Flame Retardants

Di-TMP is involved in the preparation of flame retardant materials. Research has been conducted on ditrimethylolpropane biphosphate ethanolamine salt for its performance as a flame retardant effect . Additionally, a novel synthesis of ditrimethylolpropane biphosphoramide diethyleneamine (DBD) has been explored for its potential as a phosphorous- and nitrogen-containing flame retardant .

Coating Industry

Trimethylolpropane (TMP), a related compound to Di-TMP, serves as a precursor to alkyd resins which are widely used in the coatings industry. Acrylated and alkoxylated TMPs are employed as multifunctional monomers to produce various coatings .

Polyurethane Production

Ethoxylated and propoxylated TMP, derived from the condensation of TMP and epoxides, are used in the production of flexible polyurethanes. These polyurethanes find applications in various industries due to their flexibility and durability .

Radiation Curing

Di-TMP is used in acrylic acid esters for radiation curing processes. This application is significant in the production of specialty resins for coatings, providing enhanced curing properties under exposure to radiation .

Mécanisme D'action

Target of Action

Ditrimethylolpropane, also known as Di(trimethylolpropane), is a monomeric unit with primary hydroxyl groups . It can be used as a tetrafunctional core molecule . The primary targets of Ditrimethylolpropane are the enzymes involved in the synthesis of lipase-catalyzed hyperbranched polymers .

Mode of Action

Ditrimethylolpropane interacts with its targets by serving as a substrate for the enzymes involved in the synthesis of lipase-catalyzed hyperbranched polymers . The compound’s primary hydroxyl groups play a crucial role in this interaction .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of lipase-catalyzed hyperbranched polymers . These polymers have various applications, including the formation of biodegradable polymers for drug delivery applications .

Result of Action

The molecular and cellular effects of Ditrimethylolpropane’s action primarily involve the formation of lipase-catalyzed hyperbranched polymers . These polymers can be used in various applications, including the development of biodegradable polymers for drug delivery .

Orientations Futures

Di(trimethylolpropane) has been extensively evaluated as a biolubricant base stock and occasionally used as an additive, due to their low toxicity and excellent biodegradability . It has potential applications in various areas such as food-grade lubricant, engine oil, drilling fluid, insulating fluid, metal working fluid, hydraulic and heat transfer fluids .

Propriétés

IUPAC Name |

2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-3-11(5-13,6-14)9-17-10-12(4-2,7-15)8-16/h13-16H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYINDVYGQKYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)COCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044879 | |

| Record name | 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Ditrimethylolpropane | |

CAS RN |

23235-61-2 | |

| Record name | Ditrimethylolpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23235-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditrimethylolpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(methylene)]bis[2-ethylpropane-1,3-diol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITRIMETHYLOLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6MN32Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Di(trimethylolpropane)?

A1: Di(trimethylolpropane) has the molecular formula C12H26O6 and a molecular weight of 266.33 g/mol.

Q2: What spectroscopic techniques are used to characterize Di(trimethylolpropane)?

A2: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize Di-TMP. FTIR can identify characteristic functional groups like hydroxyl (-OH) and C-O bonds. NMR, specifically 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , ]

Q3: Are there alternative methods for synthesizing Di(trimethylolpropane)?

A3: While Di-TMP is often obtained as a byproduct during the production of trimethylolpropane, researchers are exploring sustainable synthesis routes. One method involves using diglycerol bisacetonide, a renewable material, in a polytransacetalization reaction with cyclic ketones. This process allows for the synthesis of polycycloacetals with varying properties, including those containing Di-TMP units. []

Q4: What are the key applications of Di(trimethylolpropane)?

A4: Di-TMP is a versatile building block for various polymers and materials. It finds applications in the synthesis of polyurethanes, polyesters, polyacrylates, and polycarbonates. Specific uses include flame retardants for textiles [, , ], crosslinking agents in UV-curable coatings [, ], components of biolubricants [, , ], and precursors for electrolytes in lithium-ion batteries [].

Q5: How does the structure of Di(trimethylolpropane) contribute to its material properties?

A5: Di-TMP possesses six hydroxyl groups, making it highly reactive and suitable for polycondensation reactions. This multifunctionality allows it to act as a crosslinking agent, enhancing the mechanical strength, thermal stability, and solvent resistance of polymers. [, , ]

Q6: What are the limitations of conventional polyurethane synthesis and how does Di-TMP offer a solution?

A6: Conventional polyurethane synthesis relies heavily on the use of isocyanates, which are associated with toxicity and environmental concerns. Di-TMP, when converted to its cyclic carbonate derivative, can be used in non-isocyanate polyurethane synthesis. This approach offers a more environmentally friendly route to polyurethanes. [, , ]

Q7: How does the incorporation of Di(trimethylolpropane) affect the thermal stability of polymers?

A7: The incorporation of Di-TMP generally increases the thermal stability of polymers. For example, in ultraviolet-cured films designed for protective layers, the addition of Di-TMP tetraacrylate as a crosslinker significantly enhanced the films' resistance to acids and organic solvents. [] Similarly, in the synthesis of ultrafine fully vulcanized powdered natural rubber, the use of Di-TMP tetra-acrylate as a crosslinking agent improved the thermal stability of the resulting material. []

Q8: Can the properties of Di(trimethylolpropane)-based materials be further modified?

A8: Yes, the properties of Di-TMP-based materials can be finely tuned through copolymerization with other monomers. For instance, in the development of biolubricants, researchers have explored combining Di-TMP with different polyhydric alcohols like trimethylolpropane and pentaerythritol. This strategy allows for the creation of biolubricants with tailored viscosity and low-temperature properties. [, ]

Q9: Has computational chemistry been applied to research involving Di(trimethylolpropane)?

A10: While there's limited research directly using computational methods like QSAR modeling for Di-TMP, computational tools have been employed in studies involving Di-TMP-derived polymers. For instance, in research on lignin-based epoxy resins, the glass transition temperatures of epoxy resins incorporating Di-TMP were successfully predicted using computational methods, demonstrating the applicability of computational chemistry in this field. []

Q10: Are there any potential biomedical applications of Di(trimethylolpropane) or its derivatives?

A11: While Di-TMP itself is not widely explored for biomedical applications, its derivatives show promise. For instance, microparticles synthesized using Di-TMP tetraacrylate exhibit potential as drug delivery vehicles, particularly for targeting macrophages. These particles can be functionalized with different chemical moieties, influencing their uptake by macrophages and their inflammatory response. []

Q11: What is the environmental impact of Di(trimethylolpropane) production and use?

A13: The production of Di-TMP, often as a byproduct of trimethylolpropane synthesis, can generate waste streams. Research focuses on minimizing waste and improving the efficiency of Di-TMP recovery. For instance, studies have investigated optimizing the distillation and crystallization processes to increase Di-TMP yield and reduce waste generation. [, ]

Q12: Are there any initiatives to make Di(trimethylolpropane) production more sustainable?

A14: Yes, researchers are actively exploring sustainable alternatives for Di-TMP production. One approach involves utilizing renewable resources like diglycerol bisacetonide to synthesize Di-TMP-containing polymers. This shift towards renewable feedstocks aligns with the principles of green chemistry and aims to reduce the environmental footprint of Di-TMP production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.